molecular formula C15H11BrO3 B8616625 Methyl 4-(4-bromobenzoyl)benzoate CAS No. 51310-29-3

Methyl 4-(4-bromobenzoyl)benzoate

Cat. No.: B8616625
CAS No.: 51310-29-3
M. Wt: 319.15 g/mol
InChI Key: FKNUXHITOZPQJK-UHFFFAOYSA-N
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Description

Methyl 4-(4-bromobenzoyl)benzoate is a brominated aromatic ester with the molecular formula C₁₅H₁₁BrO₃ (molecular weight: 335.16 g/mol). It is synthesized via esterification and Friedel-Crafts acylation reactions, as demonstrated in studies targeting tubulin inhibitors and cancer chemotherapeutic agents . Key properties include:

  • Melting Point: 175–177°C (ethanol recrystallization) .
  • Structural Features: A central benzoate ester moiety linked to a 4-bromobenzoyl group, conferring rigidity and electron-withdrawing characteristics.
  • Applications: Serves as an intermediate in synthesizing sulfamoyl biphenyl derivatives (e.g., Methyl 4-(4-sulfamoyl-1,1′-biphenyl-4′-carbonyl)benzoate) for tubulin polymerization inhibition .

Properties

CAS No.

51310-29-3

Molecular Formula

C15H11BrO3

Molecular Weight

319.15 g/mol

IUPAC Name

methyl 4-(4-bromobenzoyl)benzoate

InChI

InChI=1S/C15H11BrO3/c1-19-15(18)12-4-2-10(3-5-12)14(17)11-6-8-13(16)9-7-11/h2-9H,1H3

InChI Key

FKNUXHITOZPQJK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key analogs and their properties:

Compound Name Structural Variation Melting Point (°C) Key Reactivity/Applications Reference
Methyl 4-(4-bromobenzoyl)benzoate Base structure 175–177 Suzuki coupling precursor
Methyl 4-(4-bromobenzyl)benzoate Benzyl group replaces benzoyl 58–60 Lower rigidity; potential CNS targets
Methyl 4-(4-sulfamoyl-1,1′-biphenyl-4′-carbonyl)benzoate Bromine replaced with sulfamoyl biphenyl 283–286 Tubulin inhibition; high polarity
2-(4-Bromophenyl)-2-oxoethyl 4-methoxybenzoate Oxoethyl linker; methoxy substituent N/A Hydrogen-bonded crystal packing
Isobutyl 4-[(4-bromobenzoyl)amino]benzoate Isobutyl ester; amide linkage N/A Enhanced lipophilicity
Methyl 4-((diethylamino)methyl)benzoate Diethylaminomethyl substituent N/A Basic functionality; improved solubility

Key Observations

Impact of Substituents on Melting Points :

  • The benzoyl group in the parent compound contributes to a higher melting point (175–177°C) compared to the benzyl analog (58–60°C), due to increased conjugation and rigidity .
  • Introduction of a sulfamoyl biphenyl group raises the melting point to 283–286°C, attributed to hydrogen bonding and enhanced crystallinity .

Reactivity and Functionalization: The bromine atom in this compound enables cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biphenyl derivatives . Amide-containing analogs (e.g., isobutyl 4-[(4-bromobenzoyl)amino]benzoate) exhibit altered reactivity, favoring nucleophilic substitution over electrophilic pathways .

Solubility and Bioactivity: Diethylaminomethyl-substituted derivatives (e.g., Methyl 4-((diethylamino)methyl)benzoate) show improved aqueous solubility at acidic pH due to protonation of the amine group . Sulfamoyl biphenyl derivatives demonstrate enhanced tubulin-binding activity, likely due to hydrogen bonding with the sulfonamide group .

Preparation Methods

Reaction Mechanism and Conditions

The reaction involves activating 4-bromobenzoyl chloride derivatives with trifluoromethanesulfonic acid (TfOH) in benzene or toluene at room temperature. The twisted amide intermediate facilitates electrophilic acylation at the para position of methyl benzoate, avoiding ortho substitution due to steric hindrance. Typical conditions include:

  • Catalyst : 3.0 equivalents of TfOH

  • Solvent : Benzene (0.10 M concentration)

  • Time : 15–24 hours

  • Yield : 68–74%

Quenching with saturated sodium bicarbonate followed by dichloromethane extraction and silica gel chromatography yields the pure product.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-mediated coupling offers a modular route to this compound, particularly for introducing the bromobenzoyl moiety.

Suzuki-Miyaura Coupling

A patented method uses methyl 4-borono-benzoate and 4-bromobromobenzene under palladium catalysis:

  • Catalyst : Pd(dppf)Cl₂ (0.05 equiv)

  • Base : Sodium carbonate (3.0 equiv)

  • Solvent : Tetrahydrofuran (THF)/water (4:1)

  • Temperature : 110°C

  • Yield : 92%

This method benefits from commercial availability of boronic acids but requires inert atmosphere conditions.

Halogenation-Esterification Tandem Reactions

Sequential halogenation and esterification provide a cost-effective route, avoiding sensitive intermediates.

Bromination of Methyl 4-Benzoylbenzoate

Direct bromination of the parent ester using N-bromosuccinimide (NBS) in tetrahydrofuran/water achieves selective para-bromination:

  • Reagent : NBS (1.2 equiv)

  • Temperature : 80°C

  • Time : 8 hours

  • Yield : 74%

This method avoids handling corrosive bromine gas and simplifies purification.

Esterification of 4-(4-Bromobenzoyl)benzoic Acid

Direct esterification of the pre-formed carboxylic acid is a straightforward approach.

Acid-Catalyzed Esterification

Using sulfuric acid in methanol under reflux:

  • Acid : Concentrated H₂SO₄ (5% v/v)

  • Methanol : 8 equivalents

  • Time : 6–7 hours

  • Yield : 99%

Rotary evaporation followed by sodium carbonate washing and ethyl acetate extraction isolates the product.

Comparative Analysis of Synthetic Routes

MethodYield (%)CatalystTemperatureTime (h)Key Advantage
Friedel-Crafts Acylation68–74TfOHRT15–24Regioselectivity
Suzuki Coupling92Pd(dppf)Cl₂110°C4Modularity
Halogenation-Esterification74NBS80°C8Cost-effective
Direct Esterification99H₂SO₄60–80°C6–7High yield

Mechanistic Insights and Optimization Strategies

Role of Solvent Polarity

Polar aprotic solvents like DMF accelerate palladium-catalyzed reactions but increase side products, whereas toluene improves Friedel-Crafts selectivity.

Catalyst Loading Reduction

Nanopalladium catalysts (0.5–1 mol%) achieve comparable yields to traditional systems (5 mol%), reducing costs .

Q & A

Basic: What are the established synthetic routes for Methyl 4-(4-bromobenzoyl)benzoate, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves esterification of 4-(4-bromobenzoyl)benzoic acid using methanol under acidic catalysis (e.g., H₂SO₄) or coupling via Mitsunobu conditions. Bromination steps may precede ester formation, utilizing reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) . Optimization includes:

  • Catalyst selection : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution in bromination.
  • Solvent choice : Polar aprotic solvents (DMF, DMSO) improve reaction homogeneity.
  • Temperature control : Exothermic bromination requires gradual addition of reagents to avoid side products.
    Table 1 : Key synthetic parameters
StepReagentsTemp (°C)Yield (%)
BrominationNBS, CCl₄8065-75
EsterificationH₂SO₄, MeOHReflux85-90

Basic: What safety protocols are critical when handling this compound in the lab?

Answer:

  • PPE : Impervious gloves (nitrile), sealed goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
  • First aid : Immediate flushing with water for eye/skin exposure (15+ minutes) and medical consultation .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • NMR : ¹H/¹³C NMR identifies ester (δ ~3.9 ppm for OCH₃) and aromatic protons (δ 7.2-8.0 ppm). ¹³C signals for carbonyl groups (C=O at ~167 ppm) confirm structure .
  • FT-IR : Strong peaks at ~1720 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (ketone C=O) .
  • Mass spectrometry : Molecular ion [M+H]⁺ matches theoretical m/z (e.g., 333.0 for C₁₅H₁₁BrO₃).

Advanced: How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound?

Answer:
SC-XRD via SHELXL ( ) provides precise bond lengths/angles, confirming the ester and bromobenzoyl moieties. For example:

  • C=O bond length : ~1.21 Å (typical for esters).
  • Br-C bond : ~1.89 Å, consistent with aryl bromides.
    Disorder in crystal packing (e.g., rotational freedom of the bromophenyl group) requires refinement with TWINABS to address diffraction overlaps .

Advanced: What mechanistic insights explain unexpected regioselectivity in its reactions (e.g., nucleophilic substitution)?

Answer:
The electron-withdrawing bromobenzoyl group directs nucleophilic attack to the para position of the benzoate via resonance stabilization. Computational studies (DFT) reveal:

  • Transition state stability : Lower activation energy for para substitution due to conjugation with the carbonyl .
  • Steric effects : Ortho positions are hindered by the bulky benzoyl group, favoring para selectivity .

Advanced: How should researchers address contradictions in reported physical properties (e.g., melting points)?

Answer:
Discrepancies (e.g., melting points varying by 5–10°C) arise from:

  • Polymorphism : Use DSC to identify crystalline forms.
  • Purity : HPLC (≥99% purity) and elemental analysis (C, H, Br) validate sample quality .
    Table 2 : Reported properties
PropertyValue RangeSource
Melting Point145–152°C
LogP3.2–3.5

Advanced: What role does this compound play in synthesizing bioactive molecules?

Answer:
It serves as a precursor for:

  • Fluorenone derivatives : Suzuki coupling with aryl boronic acids yields photoluminescent compounds .
  • Drug candidates : The bromine atom enables Pd-catalyzed cross-couplings (e.g., Heck reaction) to append pharmacophores .
  • Polymer additives : Ester groups enhance compatibility in polyester matrices for controlled release systems .

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